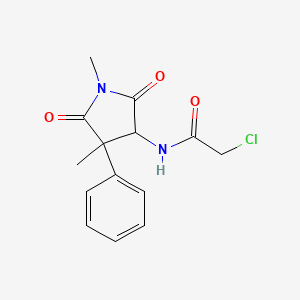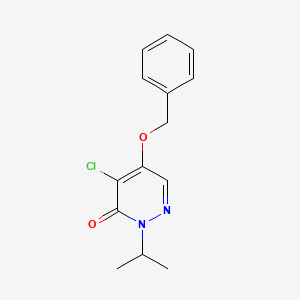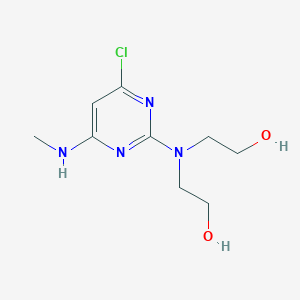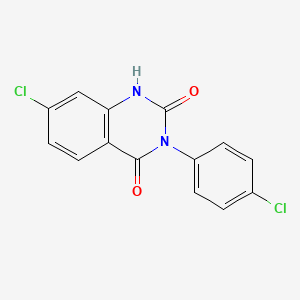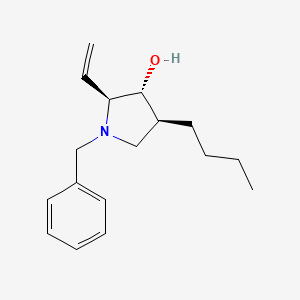
(2S,3R,4S)-1-benzyl-4-butyl-2-ethenylpyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R,4S)-1-Benzyl-4-butyl-2-vinylpyrrolidin-3-ol is a chiral compound with a complex structure that includes a pyrrolidine ring substituted with benzyl, butyl, and vinyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S)-1-Benzyl-4-butyl-2-vinylpyrrolidin-3-ol typically involves multi-step organic reactions. One common approach is to start with a pyrrolidine derivative and introduce the benzyl, butyl, and vinyl groups through a series of substitution and addition reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate raw materials, reaction conditions, and purification methods to ensure high yield and purity. Techniques such as continuous flow chemistry and biocatalysis may be employed to enhance efficiency and sustainability.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3R,4S)-1-Benzyl-4-butyl-2-vinylpyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to modify the functional groups, such as converting the vinyl group to an alkane.
Substitution: The benzyl and butyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for epoxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the vinyl group may yield epoxides, while reduction may produce alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Aplicaciones Científicas De Investigación
(2S,3R,4S)-1-Benzyl-4-butyl-2-vinylpyrrolidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral drugs and catalysts.
Biology: The compound’s chiral nature makes it useful in studying stereochemistry and its effects on biological activity.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2S,3R,4S)-1-Benzyl-4-butyl-2-vinylpyrrolidin-3-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity. The pathways involved may include modulation of enzyme activity or receptor signaling, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(2S,3R,4S)-4-Hydroxyisoleucine: A natural amino acid with similar stereochemistry.
(2S,3R,4S)-α-(Carboxycyclopropyl)glycine: A compound with similar chiral centers used in research.
Uniqueness
(2S,3R,4S)-1-Benzyl-4-butyl-2-vinylpyrrolidin-3-ol is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties
Propiedades
Número CAS |
921202-46-2 |
|---|---|
Fórmula molecular |
C17H25NO |
Peso molecular |
259.4 g/mol |
Nombre IUPAC |
(2S,3R,4S)-1-benzyl-4-butyl-2-ethenylpyrrolidin-3-ol |
InChI |
InChI=1S/C17H25NO/c1-3-5-11-15-13-18(16(4-2)17(15)19)12-14-9-7-6-8-10-14/h4,6-10,15-17,19H,2-3,5,11-13H2,1H3/t15-,16-,17+/m0/s1 |
Clave InChI |
BJUBOTWLPJHEDJ-YESZJQIVSA-N |
SMILES isomérico |
CCCC[C@H]1CN([C@H]([C@@H]1O)C=C)CC2=CC=CC=C2 |
SMILES canónico |
CCCCC1CN(C(C1O)C=C)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4,9,11-Tetrabromodibenzo[a,h]phenazine-1,8-diol](/img/structure/B12908285.png)
![Cis-3-methylene-6,6-dipropyltetrahydrofuro[3,4-b]furan-2,4-dione](/img/structure/B12908286.png)
![2-Chloro-6-propylimidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B12908290.png)
![3-[(2-Amino-6-chloropyrimidin-4-yl)amino]-5-(hydroxymethyl)cyclopentane-1,2-diol](/img/structure/B12908292.png)
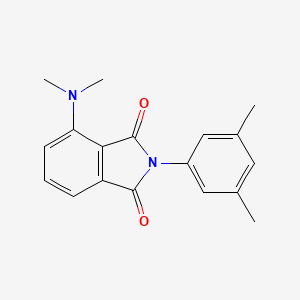
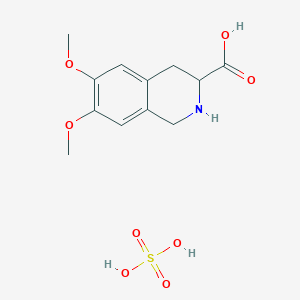
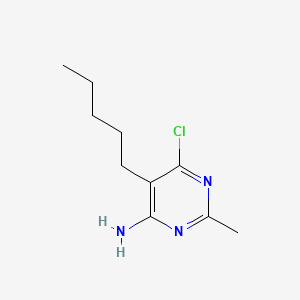
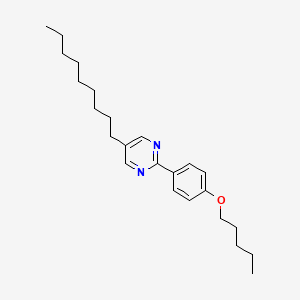
![Imidazo[1,2-b][1,2,4]triazin-2(1H)-one](/img/structure/B12908351.png)
